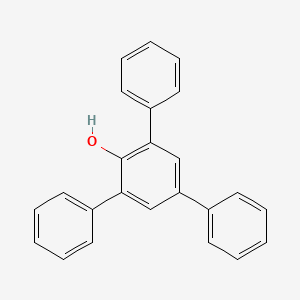

2,4,6-Triphenylphenol

Description

The compound 2,4,6-Triphenylphenol stands as a molecule of significant interest within the field of organic chemistry. Its unique structural and reactive properties, primarily centered around the formation of a remarkably stable free radical, have made it a subject of extensive study. This article delves into the scientific importance of this compound, adhering to a focused exploration of its historical context, contemporary relevance, and the fundamental research questions it helps to address.

Structure

3D Structure

Properties

CAS No. |

3140-01-0 |

|---|---|

Molecular Formula |

C24H18O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2,4,6-triphenylphenol |

InChI |

InChI=1S/C24H18O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17,25H |

InChI Key |

OKFLKUZAJUNRDN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Other CAS No. |

3140-01-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2,4,6 Triphenylphenol and Its Analogues

Classic Synthetic Routes and Mechanistic Elucidation

Traditional synthetic pathways to 2,4,6-triphenylphenol often involve well-established organic reactions that have been refined over time. These routes, while sometimes lengthy, provide a fundamental understanding of the chemical transformations required to construct the triphenyl-substituted phenolic core.

A primary and well-documented method for the preparation of this compound proceeds through the diazotization of its corresponding aniline precursor, 2,4,6-triphenylaniline. This multi-step synthesis begins with the formation of a diazonium salt, which is then subjected to hydrolysis to yield the desired phenol (B47542).

The process commences by dissolving 2,4,6-triphenylaniline in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is then cooled to a low temperature, typically 0°C, using an ice-salt bath. A solution of sodium nitrite is added dropwise to the cooled aniline solution, leading to the formation of the corresponding diazonium salt. The temperature control during this step is critical to prevent the decomposition of the unstable diazonium intermediate.

Following the completion of the diazotization, the reaction mixture is added to a boiling aqueous solution of sulfuric acid. The elevated temperature facilitates the hydrolysis of the diazonium salt, where the diazonium group is replaced by a hydroxyl group, leading to the formation of this compound. The crude product precipitates from the solution upon cooling and can be collected by filtration. Purification is typically achieved by chromatography on alumina followed by recrystallization.

Table 1: Reaction Parameters for the Synthesis of this compound via Diazotization

| Parameter | Condition |

|---|---|

| Starting Material | 2,4,6-Triphenylaniline |

| Reagents | Glacial Acetic Acid, Sulfuric Acid, Sodium Nitrite |

| Diazotization Temp. | 0°C |

| Hydrolysis Temp. | Boiling |

This classical route is a reliable method for obtaining this compound, leveraging the versatile chemistry of diazonium salts.

An alternative synthetic strategy utilizes 2,4,6-triphenylpyrylium (B3243816) salts as precursors. Pyrylium (B1242799) salts are six-membered heterocyclic cations containing an oxygen atom and are known to be versatile intermediates in organic synthesis. researchgate.net They can be readily converted into a variety of other aromatic systems. orgsyn.org

The synthesis of the required 2,4,6-triphenylpyrylium salt can be achieved through several methods. One common approach involves the condensation of acetophenone (2 equivalents) and benzaldehyde (1 equivalent) in the presence of a strong acid catalyst, such as tetrafluoroboric acid or perchloric acid. orgsyn.orgrsc.org Another route involves the reaction of benzalacetophenone with acetophenone. orgsyn.org

Once the 2,4,6-triphenylpyrylium salt is obtained, it can be converted to this compound through a sequence of reactions. A notable pathway involves the reaction of the pyrylium salt with nitromethane (B149229) under basic conditions to yield 2,4,6-triphenylnitrobenzene. researchgate.net This nitro derivative can then be reduced to 2,4,6-triphenylaniline, for instance, through catalytic hydrogenation. Finally, the resulting aniline is converted to this compound via the diazotization and hydrolysis sequence described in the previous section. researchgate.net This pathway highlights the utility of pyrylium salts as a gateway to various highly substituted aromatic compounds.

Oxidative strategies represent another class of reactions for the synthesis of phenols. These methods typically involve the direct introduction of a hydroxyl group onto an aromatic ring through the action of an oxidizing agent. While specific examples detailing the direct oxidative synthesis of this compound are not prevalent in the literature, general principles of phenol synthesis through oxidation can be considered.

One such strategy is the peracid oxidation of activated aromatic rings. Reagents like ethaneperoxoic acid, generated in situ from hydrogen peroxide and acetic acid, can hydroxylate electron-rich aromatic compounds. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.govacs.org For a precursor to this compound, this would require a highly activated triphenylbenzene substrate.

Another modern oxidative approach is the copper-catalyzed hydroxylation of arylboronic acids. organic-chemistry.org This method allows for the conversion of an arylboronic acid to a phenol at room temperature in an aqueous medium. organic-chemistry.org A hypothetical route to this compound could involve the synthesis of 2,4,6-triphenylphenylboronic acid, which would then be subjected to oxidative hydroxylation.

These oxidative methods offer a more direct approach to phenol synthesis compared to the classical multi-step routes. However, their application to a complex, sterically hindered molecule like this compound would depend on the successful synthesis of a suitable precursor and the regioselectivity of the oxidation step.

Modern Catalytic Synthesis and Efficiency Enhancements

Contemporary synthetic chemistry has seen a shift towards the use of catalytic methods to improve efficiency, reduce waste, and access complex molecules more directly. These modern approaches are increasingly being applied to the synthesis of substituted phenols like this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. This methodology is highly suitable for the construction of the biaryl linkages found in this compound. The synthesis of phenols via palladium catalysis can be achieved through C-H functionalization strategies, which involve the direct construction of a C-O bond on an arene. researchgate.netnih.gov

A plausible Suzuki coupling strategy for the synthesis of the this compound backbone would involve the coupling of an arylboronic acid with an aryl halide. For instance, the reaction of 1,3-dibromo-5-methoxybenzene with phenylboronic acid under palladium catalysis could form 1,3-diphenyl-5-methoxybenzene. Subsequent bromination at the 2-position, followed by another Suzuki coupling with phenylboronic acid, would yield 2,4,6-triphenyl-1-methoxybenzene. The final step would be the cleavage of the methyl ether to unveil the phenolic hydroxyl group.

Table 2: Hypothetical Suzuki Coupling Route to a this compound Precursor

| Step | Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|---|

| 1 | 1,3-dibromo-5-methoxybenzene | Phenylboronic Acid | Pd Catalyst | 1,3-diphenyl-5-methoxybenzene |

| 2 | 1,3-diphenyl-5-methoxybenzene | NBS | - | 2-bromo-4,6-diphenyl-1-methoxybenzene |

This catalytic approach offers a high degree of flexibility in introducing various substituents on the phenyl rings by using appropriately substituted boronic acids or aryl halides.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.com This technology can be applied to various synthetic steps in the preparation of this compound to enhance efficiency.

For instance, the classical diazotization and hydrolysis sequence can be potentially accelerated using microwave irradiation. Microwave heating can promote the rapid and uniform heating of the reaction mixture, which may lead to a more efficient hydrolysis of the diazonium salt. Similarly, the synthesis of phenols from activated aryl halides using a hydroxide source can be effectively carried out under microwave conditions, often without the need for a transition metal catalyst or organic solvents. nih.govnih.gov

Palladium-catalyzed coupling reactions are also known to benefit from microwave assistance. frontiersin.org The Suzuki coupling steps outlined in the previous section could likely be performed more rapidly and with lower catalyst loading under microwave irradiation. The use of microwaves can enhance the rate of the catalytic cycle, leading to a more efficient formation of the desired carbon-carbon bonds. frontiersin.org The application of microwave technology to the synthesis of this compound and its analogues offers a promising avenue for process optimization and greener synthetic protocols.

Synthesis of Derivatized 2,4,6-Triphenylphenols and Related Structures

The derivatization of this compound presents unique synthetic challenges due to the steric hindrance imposed by the three phenyl substituents on the phenolic ring. However, the development of advanced synthetic methodologies has enabled the preparation of a variety of substituted analogues, which are of interest for their potential applications in materials science, catalysis, and medicinal chemistry. This section will detail the strategies for introducing substituents at the ortho-positions, the synthesis of halogenated derivatives, and the preparation of related triphenylphenylacetic acid derivatives.

The introduction of substituents at the ortho-positions (3- and 5-positions) of this compound is a formidable task due to the significant steric congestion created by the adjacent phenyl groups. Direct electrophilic substitution at these positions is highly unlikely. Therefore, synthetic strategies often rely on the construction of the substituted phenolic ring from appropriately derivatized precursors. However, general catalytic methods for the ortho-functionalization of less hindered phenols can provide insights into potential, albeit challenging, pathways for the derivatization of this compound.

Ortho-Alkylation:

The selective introduction of alkyl groups at the ortho-position of phenols can be achieved through various catalytic systems. A notable method involves the use of a cooperative dual catalytic system combining a heterogeneous palladium on carbon (Pd/C) catalyst with a Lewis acid, such as scandium trifluoromethanesulfonate (Sc(OTf)₃), to promote the ortho-alkylation of phenols with primary alcohols. While this method has not been specifically applied to this compound, it represents a potential strategy for the synthesis of its ortho-alkylated derivatives. The reaction proceeds with high regioselectivity for the ortho-position and demonstrates good yields for a range of substituted phenols and alcohols.

Another approach to ortho-alkylation is the use of aluminum thiophenoxide catalysts in the reaction of phenols with monoolefinic aliphatic hydrocarbons. This method has been shown to be effective for the selective ortho-alkylation of phenols with an unsubstituted ortho-position. google.com The reaction is typically carried out at elevated temperatures and pressures. google.com

| Phenol Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (psig) | Product | Yield (%) |

| o-Cresol | Isobutylene | Aluminum thiophenoxide | 100-200 | 25-1000 | 6-t-Butyl-o-cresol | High |

Ortho-Acylation:

The direct ortho-acylation of phenols is a valuable transformation for the synthesis of hydroxyaryl ketones. A metal-free, water-tolerant, one-pot process for the ortho-acylation of phenols has been developed using an iodine source and hydrogen peroxide. acs.orgnih.gov This method proceeds through a sequence of ether formation, iodocyclization, C–C bond cleavage, and oxidative hydrolysis. acs.org While demonstrated on simpler phenols, the mild conditions could potentially be adapted for more complex substrates.

Copper-catalyzed ortho-acylation of phenols with aryl aldehydes in the presence of triphenylphosphine offers another route to ortho-acylated phenols. nih.gov This reaction is believed to proceed via a Friedel-Crafts-type mechanism involving the nucleophilic addition of the phenol to the aldehyde, followed by a dehydrogenative oxidation. nih.gov

| Phenol Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Product |

| Phenol | Alkynol | Iodine source/H₂O₂ | One-pot | ortho-Acylphenol |

| Phenol | Aryl aldehyde | CuCl₂/PPh₃ | - | ortho-Acylphenol |

Ortho-Arylation:

The synthesis of ortho-arylated phenols, which are important structural motifs, can be achieved through rhodium-catalyzed intermolecular coupling reactions. The use of rhodium catalysts such as [RhCl(PPh₃)₃] or [{RhCl(COD)}₂] with specific phosphine (B1218219) co-catalysts enables the ortho-selective arylation of phenols with aryl halides. acs.orgnih.govacs.org The reaction proceeds via ortho-metalation of a phosphinite intermediate followed by transesterification to release the product. acs.orgnih.govacs.org

| Phenol Substrate | Arylating Agent | Catalyst System | Product |

| 2-Substituted phenols | Aryl bromide | [RhCl(PPh₃)₃]/PiPr₂(OAr) | ortho-Arylated phenol |

| Phenols without 2-substitution | Aryl bromide | [{RhCl(COD)}₂]/P(NMe₂)₃ | ortho-Arylated phenol |

The direct halogenation of this compound is expected to be challenging due to steric hindrance. However, the synthesis of halogenated phenols is a well-established area, and these methods can be considered as analogous for the potential synthesis of halogenated triphenylphenols, likely through multi-step sequences involving the construction of the halogenated triphenylphenyl ring system.

Chlorination:

The synthesis of 2,4,6-trichlorophenol is typically achieved through the direct chlorination of phenol. This electrophilic aromatic substitution reaction can be carried out using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃). askfilo.com The reaction proceeds by passing chlorine into phenol, with gradual warming. sciencemadness.org A synthetic method using mercaptoethylamine as a catalyst has also been reported to produce 2,4,6-trichlorophenol from phenol, with the crude product then purified by crystallization. google.com Another process involves the chlorination of various chlorophenols with gaseous chlorine in the presence of an organic cation or an amine and an organic sulfide to selectively prepare 2,4,6-trichlorophenol. google.com

| Starting Material | Reagent | Catalyst | Conditions | Product |

| Phenol | Chlorine gas | FeCl₃ | Gradual warming | 2,4,6-Trichlorophenol |

| Phenol | Chlorine gas | Mercaptoethylamine | 50-80 °C | 2,4,6-Trichlorophenol |

| o-Chlorophenol, p-Chlorophenol, 2,4-Dichlorophenol, or 2,6-Dichlorophenol | Chlorine gas | Organic cation/amine and organic sulfide | - | 2,4,6-Trichlorophenol |

Bromination:

The preparation of 2,4,6-tribromophenol is a classic organic reaction often used as a qualitative test for phenol. The reaction involves treating an aqueous solution of phenol with bromine water (an aqueous solution of bromine). prepchem.com The high reactivity of the phenol ring towards electrophilic substitution leads to the rapid formation of a white precipitate of 2,4,6-tribromophenol. doubtnut.comaskfilo.comquora.com This reaction is typically quantitative. prepchem.com

| Starting Material | Reagent | Conditions | Product | Yield |

| Phenol | Bromine water | Aqueous solution, room temperature | 2,4,6-Tribromophenol | Quantitative |

The synthesis of triphenylphenylacetic acid derivatives represents the preparation of a related structure to this compound, where the core aromatic structure is further functionalized. A multi-step synthesis for 2-[(3,4,5-triphenyl)phenyl]acetic acid has been developed, starting from commercially available materials.

The synthetic route begins with the diazotization of 2,6-dibromo-4-methylaniline, followed by a Sandmeyer reaction with CuBr₂ to yield 3,4,5-tribromotoluene. The three bromine atoms are then substituted with phenyl groups via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, using a palladium catalyst, to afford 3,4,5-triphenyltoluene. This key intermediate is then subjected to further transformations to introduce the acetic acid moiety.

Synthetic Scheme for 2-[(3,4,5-Triphenyl)phenyl]acetic Acid

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2,6-Dibromo-4-methylaniline | 1. tert-Butyl nitrite2. CuBr₂ | 3,4,5-Tribromotoluene |

| 2 | 3,4,5-Tribromotoluene | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, reflux | 3,4,5-Triphenyltoluene |

| 3 | 3,4,5-Triphenyltoluene | Further functionalization steps | 2-[(3,4,5-Triphenyl)phenyl]acetic acid |

This synthetic sequence demonstrates a viable pathway to complex triphenylphenyl derivatives, highlighting the power of modern cross-coupling reactions in constructing highly substituted aromatic systems.

Iii. Chemical Reactivity and Reaction Mechanisms of 2,4,6 Triphenylphenol

Formation and Stability of 2,4,6-Triphenylphenoxyl (B1143714) Radical

The 2,4,6-triphenylphenoxyl radical is a notably stable free radical, a characteristic attributed to both steric hindrance and mesomeric effects. orgsyn.org The bulky phenyl groups at the ortho positions (2 and 6) sterically shield the oxygen atom, inhibiting reactions that would typically lead to the rapid degradation of a radical species. Additionally, the unpaired electron can delocalize across the extensive π-system of the three phenyl rings, further contributing to its stability. orgsyn.orgresearchgate.net

A common and effective method for generating the 2,4,6-triphenylphenoxyl radical is through the oxidation of its parent phenol (B47542), 2,4,6-triphenylphenol. orgsyn.org This transformation is frequently accomplished using potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in an alkaline medium. orgsyn.orgoup.com

The process involves dissolving this compound in a suitable organic solvent, such as ether, and then vigorously shaking this solution with an aqueous solution of potassium hexacyanoferrate(III) and sodium hydroxide. orgsyn.org The phenol is deprotonated by the base to form the phenolate (B1203915) anion, which is then oxidized by the ferricyanide (B76249) ion in a one-electron transfer process to yield the neutral phenoxyl radical. oup.comethernet.edu.et The presence of phenolic hydroxyl groups on a surface, like that of carbon black, can also mediate redox reactions, where the surface groups are oxidized by potassium hexacyanoferrate(III) to phenoxyl radicals. oup.com

Other oxidizing agents can also be employed. For instance, hindered phenols can be oxidized by lead tetraacetate or tert-butylhypochlorite to generate the corresponding phenoxyl radicals. nih.gov In some contexts, this compound itself can act as a catalyst, for example, in the oxidation of hydrazides by potassium ferricyanide, where it is presumed to form the phenoxyl radical as part of the catalytic cycle. nih.gov

The distribution of the unpaired electron in the 2,4,6-triphenylphenoxyl radical has been extensively investigated using a combination of spectroscopic techniques and quantum-mechanical calculations. researchgate.netmsu.edu Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopies have been pivotal in mapping the spin density across the molecule. orgsyn.orgresearchgate.net

These studies confirm that the unpaired electron is not localized on the oxygen atom but is delocalized over the entire π-electron system, which includes the oxygen and all 24 carbon atoms of the aromatic rings. researchgate.net A significant portion of the spin density resides on the ortho and para carbon atoms of the central phenolic ring. msu.edu Further detailed analysis, aided by the ESR spectra of radicals labeled with deuterium (B1214612) or Carbon-13, has allowed for a more precise evaluation of the hyperfine splitting and the quantification of spin densities at specific positions. researchgate.net

Computational studies using density functional theory (DFT) at levels such as UB3LYP/6-311G** support these experimental findings. msu.edu Calculations show that the spin density at the oxygen atom is approximately equal to the spin density at the ortho carbons. msu.edu The distribution is sensitive to the electronic nature of substituents, and there is a strong correlation between the calculated changes in spin density at the oxygen atom and the HOMO-LUMO energy gap of the radical. msu.edu

Table 1: Calculated Spin Density Distribution in Phenoxy Radicals This table illustrates a general trend observed in computational studies of substituted phenoxy radicals. Specific values for 2,4,6-triphenylphenoxyl may vary based on the computational method.

| Atom/Position | Typical Calculated Spin Density |

|---|---|

| Oxygen | Positive (Significant) |

| Ortho-Carbons | Positive (Significant) |

| Meta-Carbons | Negative (Small) |

| Para-Carbon | Positive (Significant) |

In solution, the red-colored 2,4,6-triphenylphenoxyl radical monomer exists in a rapid equilibrium with its colorless dimer. orgsyn.org The structure of this dimer has been confirmed as a p-quinol ether through infrared studies with ¹⁸O-labeled material. orgsyn.org The dissociation is influenced by the solvent, and the dissociation constant in benzene (B151609) at 20°C is approximately 4 x 10⁻⁵. orgsyn.org

The dimerization reaction rate has been studied in various solvents, revealing a complex relationship between the recombination rate constant and the solvating capacity of the solvent. researchgate.netresearchgate.net The reaction is not entirely diffusion-limited in all solvents, indicating that an activation barrier exists for the recombination process. researchgate.net

A fascinating property of the 2,4,6-triphenylphenoxyl dimer is its piezochromism. orgsyn.org The solid, colorless dimer turns red when subjected to mechanical pressure, such as grinding in a mortar. orgsyn.orgchempedia.info This color change is due to the mechanical breaking of the covalent bond in the dimer, leading to its dissociation into the red-colored monomeric radicals. orgsyn.org This phenomenon places the dimer into a rare group of piezochromic compounds. orgsyn.org The radical is also associated with thermochromism, where solutions of the colorless dimer become colored upon heating due to the temperature-dependent dissociation equilibrium shifting towards the monomeric radical. orgsyn.org

Table 2: Properties of the 2,4,6-Triphenylphenoxyl Radical and its Dimer

| Species | Color | State | Phenomenon | Cause |

|---|---|---|---|---|

| Monomer Radical | Red | In Solution | Thermochromism | Equilibrium shift with temperature |

| Dimer | Colorless | Solid/Solution | Piezochromism | Mechanical bond cleavage |

Reactivity Towards Reactive Oxygen Species

This compound is an effective quencher of singlet oxygen (¹O₂). researchgate.netresearchgate.net Studies on the aerobic dye-sensitized photooxygenation of phenols show that the process occurs via singlet oxygen. researchgate.netresearchgate.net In the case of this compound, its interaction with photochemically generated singlet oxygen leads to the formation of the 2,4,6-triphenylphenoxyl radical as an intermediate. researchgate.netresearchgate.netscispace.com

Kinetic analysis indicates that this radical formation is derived exclusively from the interaction between the phenol and singlet oxygen, even though no net chemical reaction or product formation is observed. researchgate.netresearchgate.net This points to a quenching mechanism where the phenol deactivates the excited singlet oxygen.

A charge-transfer mechanism has been proposed to explain this quenching process. researchgate.netresearchgate.net This mechanism involves the formation of a transient charge-transfer complex between the electron-rich phenol and the electron-accepting singlet oxygen. For a series of para-substituted 2,6-di-t-butylphenols, a linear correlation is observed between the logarithm of the total rate of singlet oxygen removal and their half-wave oxidation potentials, which supports the charge-transfer model. researchgate.netresearchgate.net The development of some positive charge on the phenol in the transition state is further evidenced by a Hammett plot correlation. researchgate.netresearchgate.net

The proposed charge-transfer mechanism suggests the initial formation of a phenol radical cation and a superoxide (B77818) radical anion. researchgate.net The phenol radical cation would then deprotonate to form the neutral 2,4,6-triphenylphenoxyl radical. These intermediates are transient and ultimately lead back to the starting phenol and ground-state triplet oxygen, completing the quenching cycle.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-triphenylphenoxyl radical |

| Potassium hexacyanoferrate(III) |

| Sodium hydroxide |

| Ether |

| Benzene |

| Lead tetraacetate |

| tert-butylhypochlorite |

| Singlet oxygen |

| Superoxide radical anion |

| p-quinol ether |

| Carbon-13 |

Oxidative Coupling Reactions and Polymerization

The steric hindrance and electronic properties of this compound influence its behavior in oxidative coupling and polymerization reactions.

The oxidation of this compound is a well-documented process that leads to the formation of a stable phenoxyl radical. This radical exists in equilibrium with its colorless dimer. orgsyn.org The oxidation is commonly achieved using reagents like potassium hexacyanoferrate(III) in an alkaline solution. orgsyn.org The process involves a one-electron oxidation of the phenol to yield the corresponding 2,4,6-triphenylphenoxyl radical. orgsyn.org

This radical is notably stable and can be stored in solution for extended periods if protected from light. orgsyn.org The dimer of 2,4,6-triphenylphenoxyl has a p-quinol structure, which has been confirmed through infrared studies with ¹⁸O-labeling. orgsyn.org While the primary product is the stable radical and its dimer, the potential for forming biphenol derivatives exists through C-C or C-O coupling of the resonance-stabilized phenoxyl radicals, a common pathway for less hindered phenols. The synthesis of polyphenylphenols from corresponding polyiodophenols has been suggested as a potential application of related coupling reactions. researchgate.net

Sterically hindered phenolic compounds can act as activators in coordination polymerization. In the syndiospecific polymerization of styrene, catalyzed by transition metal complexes like η⁵-octahydrofluorenyl titanium trimethoxide with methylaluminoxane (B55162) (MAO) as a cocatalyst, the addition of certain phenols significantly increases polymerization activity. researchgate.net

Research indicates that the steric and electronic nature of the substituents on the phenol ring are critical. While phenols with bulky tert-butyl groups at the 2 and 6 positions are highly effective activators, the presence of phenyl groups in these positions has been shown to result in lower polymerization conversions. researchgate.net This suggests that while this compound can participate in the activation process, its bulky phenyl substituents may be less effective at promoting high polymerization activity compared to other hindered phenols like 2,6-di-tert-butyl-4-methylphenol (DBMP). researchgate.net

Table 1: Effect of Phenolic Structure on Styrene Polymerization Conversion

This table is illustrative, based on findings that compare substituent effects in coordination polymerization. researchgate.net

| Phenolic Compound Substituents (Positions 2, 6) | Relative Polymerization Activity |

| tert-butyl | High |

| iso-propyl | Lower |

| phenyl | Lower |

Other Significant Reaction Pathways

Beyond polymerization, this compound is involved in several other important chemical transformations, including radical trapping, molecular rearrangements, and catalysis.

Due to its ability to form a stable phenoxyl radical, this compound is utilized in radical trapping experiments to detect and study reactive intermediates.

Singlet Oxygen Quenching: In studies of dye-sensitized photooxygenation, this compound reacts with photochemically generated singlet oxygen. researchgate.net This interaction does not lead to a net reaction but proceeds through the formation of the 2,4,6-triphenylphenoxy radical as an intermediate in the quenching process. researchgate.net Kinetic analysis confirms that the radical is generated exclusively from the interaction between the phenol and singlet oxygen, supporting a charge-transfer mechanism for the quenching of singlet oxygen by phenols. researchgate.net

Detection of Other Radicals: In other systems, it has been used as a potential trapping agent to test for the presence of specific radical species. For instance, in experiments studying the thermal and photochemical reactions of methylrhenium diperoxide, this compound was employed in an attempt to trap a phenoxyl radical, although in this particular case, no identifiable products were formed from the trapping attempt. acs.org

A notable rearrangement reaction involves the synthesis of this compound from a 2,4,6-triphenylpyrylium (B3243816) salt. ethernet.edu.et When the pyrylium (B1242799) salt is treated with nitromethane (B149229) in the presence of a base like triethylamine, it can lead to the formation of 2,4,6-triphenylnitrobenzene. ethernet.edu.et Subsequent heating of this intermediate can yield this compound. This transformation is believed to occur via a probable radical NO₂ → ONO rearrangement, providing a convenient synthetic route to this important phenol. ethernet.edu.et

This compound and its derivatives have found use as catalysts or ancillary ligands in various organic reactions.

Phase Transfer Catalysis: It can function as a phase transfer catalyst (PTC). For example, in the oxidation of 1,2-disubstituted hydrazines, potassium ferricyanide can be used as the oxidant in the presence of this compound as a PTC to produce 1,2-disubstituted azo compounds in high yields. scribd.com

Olefin Metathesis: In the field of olefin metathesis, catalyst systems involving tungsten-based catalysts (e.g., WCl₆/Me₄Sn) have been activated by phenols. These systems, when dissolved in acidic ionic liquids, show activity for metathesis reactions. uj.ac.za

Palladium-Mediated Synthesis: The compound has been synthesized via palladium-mediated reactions, highlighting the utility of transition metal catalysis in constructing such sterically demanding phenolic structures. nbu.ac.inyorku.ca

Table 2: Summary of Catalytic Applications

| Reaction Type | Role of this compound | Reactants | Products |

| Oxidation scribd.com | Phase Transfer Catalyst | 1,2-Disubstituted Hydrazines | 1,2-Disubstituted Azo Compounds |

| Olefin Metathesis uj.ac.za | Activator/Ligand | Olefins | Metathesis Products |

Iv. Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in confirming the structure of 2,4,6-triphenylphenol, providing precise information about the chemical environment of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound presents a complex pattern of signals corresponding to the various aromatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl rings appear as a multiplet in the range of δ 7.26-7.61 ppm, integrating to 17 protons. nbu.ac.in The phenolic hydroxyl proton gives rise to a singlet at approximately δ 5.43 ppm. nbu.ac.in The specific assignments can be challenging due to the overlapping nature of the aromatic signals. However, advanced NMR techniques and comparison with related structures aid in the detailed analysis of the spectrum.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Aromatic Protons | 7.26-7.61 | Multiplet | 17H | nbu.ac.in |

| Phenolic Hydroxyl Proton | 5.43 | Singlet | 1H | nbu.ac.in |

¹³C NMR spectroscopy complements the proton NMR data by providing insights into the carbon framework of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ shows a series of signals corresponding to the different carbon environments within the molecule. nbu.ac.in While specific assignments for all 24 carbon atoms are complex, distinct signals for the substituted and unsubstituted carbons of the central phenol (B47542) ring and the pendant phenyl groups can be identified.

Isotopic labeling, particularly with ¹³C, has proven invaluable in studying the electronic structure of related radical species. capes.gov.br While specific isotopic labeling studies on this compound itself are not extensively detailed in the provided search results, the principles of such studies are well-established. By selectively enriching specific carbon positions with ¹³C, the corresponding signals in the ¹³C NMR spectrum are enhanced, allowing for unambiguous assignment. nih.gov This technique is particularly powerful when coupled with other spectroscopic methods like ESR to map spin density distributions in the corresponding radical. capes.gov.br

Electron Spin Resonance (ESR) and ENDOR Spectroscopy

The stability of the 2,4,6-triphenylphenoxyl (B1143714) radical makes it an ideal candidate for investigation by ESR and Electron Nuclear Double Resonance (ENDOR) spectroscopy. These techniques provide detailed information about the unpaired electron and its interactions with the magnetic nuclei within the radical.

The 2,4,6-triphenylphenoxyl radical exhibits a well-resolved ESR spectrum, which is a testament to its stability. orgsyn.org This stability is attributed to both steric hindrance from the bulky phenyl groups and mesomeric effects that delocalize the unpaired electron. orgsyn.org ENDOR spectroscopy has also been successfully applied to the 2,4,6-triphenylphenoxyl radical. orgsyn.orgresearchgate.net This technique offers significantly higher resolution than standard ESR, allowing for the precise determination of small hyperfine coupling constants. rsc.org The use of partially deuterated samples has been crucial in resolving overlapping signals in the ENDOR spectrum. researchgate.net

The interaction between the unpaired electron and the magnetic nuclei (protons) in the 2,4,6-triphenylphenoxyl radical leads to hyperfine splitting in the ESR spectrum. libretexts.org This splitting provides a map of the spin density distribution throughout the molecule. msu.edu Analysis of the hyperfine splitting constants reveals that the unpaired electron is not localized on the oxygen atom but is significantly delocalized onto the ortho and para positions of the central phenyl ring. msu.edu

EPR data have confirmed that a significant portion of the spin density is localized at the ortho and para carbon atoms. msu.edu Furthermore, studies on related phenoxy radicals using ¹⁷O labeling have indicated that the spin density at the oxygen atom is comparable to that at the ortho carbons. msu.edu The twisting of the phenyl rings out of the plane of the central heterocyclic ring has been shown to influence the electron-proton coupling constants. capes.gov.br All seven hyperfine couplings for the 2,4,6-triphenylphenoxyl radical have been determined with high accuracy using ENDOR spectroscopy on partially deuterated samples. researchgate.net

| Spectroscopic Technique | Key Findings for 2,4,6-Triphenylphenoxyl Radical | Reference |

|---|---|---|

| ESR | Confirmation of radical stability and delocalization of unpaired electron. | orgsyn.org |

| ENDOR | Precise determination of all seven hyperfine coupling constants. | researchgate.net |

| Spin Density Mapping | Significant spin density at ortho and para carbons of the central ring. | msu.edu |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic transitions within this compound. Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the molecule. A notable feature in the IR spectrum is the O-H stretching vibration of the phenolic group, which typically appears around 3512 cm⁻¹. nbu.ac.in Other prominent bands include those associated with C=C stretching of the aromatic rings (around 1595 cm⁻¹) and C-O stretching (around 1227 cm⁻¹). nbu.ac.in

The p-quinol structure of the dimer of the 2,4,6-triphenylphenoxyl radical has been confirmed through infrared studies using ¹⁸O-labeled material. orgsyn.org Electronic spectroscopy (UV-Vis) reveals the electronic transitions within the molecule. The absorption spectra of related compounds have been analyzed to understand the influence of substituents on the electronic transitions of the pyrimidine (B1678525) ring, which can be analogous to the central phenol ring in this compound. ias.ac.in

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a fundamental tool for confirming the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds. The p-quinol structure of the related 2,4,6-triphenylphenoxyl dimer has been confirmed through IR studies using ¹⁸O-labeled material. orgsyn.org The spectra of quinol ethers derived from substituted phenols exhibit distinctive double peaks in the 1630 to 1660 cm⁻¹ region, which is characteristic of a quinolid structure. google.com While a detailed spectrum for this compound itself is not provided in the search results, typical phenol spectra would show a prominent O-H stretching band, aromatic C-H stretching, and C=C ring stretching vibrations. For instance, in a study of 2-[(3,4,5-triphenyl)phenyl]acetic acid, a related compound, aromatic C-H stretching (υ CHAr) appears at 3081, 3054, and 3023 cm⁻¹, while the C=C stretching of the aromatic ring is observed around 1600 cm⁻¹. mdpi.com

A general library of FT-IR spectra for alcohols and phenols includes this compound, confirming its analysis by this method. thermofisher.com The identification of reaction products, such as various azo nitriles, is often confirmed by IR spectroscopy alongside other methods. oup.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) | mdpi.com |

| C-H (Aromatic) | Stretching | 3000-3100 | mdpi.com |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | mdpi.com |

| Quinolidetypical | C=O/C=C Stretching | 1630-1660 | google.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The molecule's extended conjugation, arising from the multiple phenyl rings, results in strong absorption in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic system.

The 2,4,6-triphenylphenoxyl radical, formed by the oxidation of the phenol, is intensely colored, and its solution in benzene (B151609) is red. orgsyn.org This color is due to electronic transitions in the visible region of the spectrum. The radical exists in equilibrium with its colorless dimer. orgsyn.org Studies on related pyrylium (B1242799) salts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), show strong absorption in the blue to near-ultraviolet range, which can be influenced by the solvent. researchgate.net For example, a redshift in the absorption spectrum is observed when moving from a polar solvent like acetonitrile (B52724) to a less polar one like dichloromethane. researchgate.net

The study of electronic transitions is crucial for understanding the photophysical properties of these compounds. For many organic compounds, reference tables are available that correlate specific functional groups and structures with their characteristic λmax values and electronic transitions (e.g., n → σ, π → π, n → π*). stackexchange.com

| Compound | Solvent | λmax (nm) | Electronic Transition Type | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylphenoxyl Radical | Benzene | Visible Region (Red Color) | π → π | orgsyn.org |

| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Acetonitrile | ~410 | π → π | researchgate.net |

| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Dichloromethane | ~420 | π → π | researchgate.net |

| 2,4,6-Tri-tert-butylphenol | Not Specified | ~275-285 | π → π | nist.gov |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the characterization of this compound, offering precise molecular weight determination and aiding in the identification of reaction products.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₂₄H₁₈O. HRMS can confirm this formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.

While specific HRMS data for the parent this compound is not detailed in the provided search results, its monoisotopic mass is listed as 322.135765 amu. chemspider.com HRMS analyses of various derivatives are frequently reported. For example, in the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives, HRMS with electrospray ionization (ESI) was used to confirm the molecular formulas of the products. For the sodium adduct of the acid (C₂₆H₂₀O₂Na), the calculated m/z was 387.1356, and the found value was 387.1334. mdpi.com Similarly, for a ¹³C-labeled version of this compound, the [M-H]⁻ ion was calculated as C₁₉¹³CH₁₇O⁻ with an m/z of 322.1321. uchicago.edu

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₂₄H₁₈O | [M] | 322.135765 | - | chemspider.com |

| This compound-¹³C | C₂₃¹³CH₁₈O | [M-H]⁻ | 322.1321 | - | uchicago.edu |

| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | C₂₆H₂₀O₂ | [M+Na]⁺ | 387.1356 | 387.1334 | mdpi.com |

Mass spectrometry is crucial for identifying products in reactions where this compound is used as a reactant, catalyst, or trapping agent. For instance, in the photooxygenation of phenols, this compound reacts with singlet oxygen to form the 2,4,6-triphenylphenoxy radical as an intermediate. researchgate.net Mass spectrometry would be a key technique to identify any subsequent stable products formed from this radical.

In another example, this compound serves as a catalyst in the two-phase dehydrogenation of hydrazines. nih.gov It facilitates the oxidation of hydrazides to N-acylazo dienophiles, which then undergo intramolecular Diels-Alder reactions. nih.gov The resulting complex bicyclic products are characterized by a variety of methods, including HRMS, which confirms their expected molecular formulas. nih.gov For example, the cycloadduct C₂₂H₂₄N₂O was identified by its calculated [M+H]⁺ m/z of 333.1967 and a found value of 333.1963. nih.gov

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the search results, the structures of several important derivatives have been determined, providing insight into the steric and electronic effects of the triphenylphenyl framework.

The structure of the 3-bromo derivative of the 2,4,6-triphenylphenoxyl dimer was confirmed by X-ray analysis, establishing its p-quinol structure. orgsyn.org In the study of intramolecular N-acylazo Diels-Alder reactions, X-ray crystallographic analysis of the resulting bicyclic 1,2-diazine cycloadducts (compounds 11 and 15 ) was performed. nih.gov This analysis revealed structural distortions in the products, such as non-planar bridgehead olefin and lactam functionalities. For example, the C=C double bond lengths in two different cycloadducts were found to be 1.3339(15) Å and 1.3327(16) Å. nih.gov The analysis of another derivative, 2,cis-4,trans-6-triphenyl-2,4,6-trithioxo-1,3,5,2,4,6-trioxatriphosphorinan, showed a boat-like six-membered ring. rsc.org

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2,cis-4,trans-6-triphenyl-2,4,6-trithioxo-1,3,5,2,4,6-trioxatriphosphorinan | Monoclinic | P2₁/c | Boat-like six-membered ring | rsc.org |

| Diels-Alder Cycloadduct 11 | - | - | Bridgehead C=C bond length: 1.3339(15) Å | nih.gov |

| Diels-Alder Cycloadduct 15 | - | - | Bridgehead C=C bond length: 1.3327(16) Å | nih.gov |

Structural Insights into Coordination Complexes

The 2,4,6-triphenylphenolate anion, acting as a ligand, is characterized by its significant steric bulk owing to the three phenyl substituents on its phenoxide ring. This steric hindrance is a dominant factor in the chemistry of its coordination complexes, heavily influencing the coordination number, geometry, and stability of the resulting metal-ligand assembly. Due to the pronounced steric demands of the 2,4,6-triphenylphenolate ligand, the isolation and structural characterization of its simple coordination complexes can be challenging. Consequently, valuable structural insights are often derived from studies of complexes featuring related, yet slightly less sterically encumbered, bulky aryloxide ligands, such as 2,6-di-tert-butylphenoxide (OAr⁻) and 2,6-dimethylphenoxide. These analogues serve as excellent models for understanding the coordination behavior of highly hindered phenoxides.

Research into actinide complexes with bulky aryloxides has been particularly revealing. The reaction of thorium (IV) or uranium (IV) chlorides with four equivalents of the potassium salt of 2,6-di-tert-butylphenol (B90309) yields monomeric, four-coordinate complexes of the type An(OAr)₄. iaea.org Single-crystal X-ray diffraction studies show that the thorium and uranium complexes, Th(O-2,6-t-Bu₂C₆H₃)₄ and U(O-2,6-t-Bu₂C₆H₃)₄, are isostructural and feature a pseudo-tetrahedral geometry around the central metal ion. iaea.orgnih.gov The bulky nature of the 2,6-di-tert-butylphenoxide ligands is credited with preventing the oligomerization that is common in less hindered metal alkoxide chemistry. iaea.org The coordination sphere is characterized by wide O-An-O angles and notably large An-O-C angles, indicating significant steric pressure. iaea.org

| Parameter | Th(O-2,6-t-Bu₂C₆H₃)₄ | U(O-2,6-t-Bu₂C₆H₃)₄ |

|---|---|---|

| An-O Bond Length (Å) | 2.189(6) | 2.135(4) |

| O-An-O Bond Angle (°) | 107.5(3) | 108.0(2) |

| An-O-C Bond Angle (°) | 153.5(10) | 154.0(6) |

The coordination environment can be expanded to accommodate additional, smaller ligands. For instance, the thorium complex with the less bulky 2,6-dimethylphenoxide ligand can coordinate two pyridine (B92270) molecules to form Th(O-2,6-Me₂C₆H₃)₄(py)₂. iaea.org An X-ray structure determination revealed a pseudo-octahedral geometry where the two pyridine ligands occupy cis positions. The structure features two distinct Th-O bond lengths, depending on whether the aryloxide ligand is trans to a pyridine or to another aryloxide. iaea.org

| Bond | Distance (Å) |

|---|---|

| Th-O (trans to aryloxide) | 2.209 (average) |

| Th-O (trans to pyridine) | 2.186 (average) |

| Th-N | 2.679 (average) |

The utility of bulky phenoxide ligands extends to main-group elements as well. The trimethyltin (B158744) complex with 2,6-di-tert-butylphenoxide, Me₃Sn(O-2,6-tBu₂C₆H₃), has been synthesized and structurally characterized. Its molecular structure reveals a significantly bent Sn-O-C angle, a feature attributed to the steric repulsion from the ortho-tert-butyl groups. rsc.org

| Parameter | Value |

|---|---|

| Sn-O Bond Length (Å) | 2.0270(11) |

| Sn-C Bond Length (Å) | 2.1251(17) – 2.1279(13) |

| Sn-O-Cipso Bond Angle (°) | 133.64(9) |

Collectively, the structural data from these analogous systems underscore the critical role of steric hindrance in the coordination chemistry of bulky phenoxides like 2,4,6-triphenylphenoxide. The ligand's size dictates the coordination number of the metal center, prevents polymerization, and influences the bond angles within the coordination sphere.

V. Theoretical and Computational Investigations

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the behavior of 2,4,6-triphenylphenol at an electronic level. These computational approaches allow for the detailed investigation of the molecule's orbitals, excited states, and the properties of its corresponding radical.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying complex molecules like this compound. DFT calculations can determine the molecule's ground-state geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electron density distribution. These parameters are crucial for predicting the molecule's stability and reactivity.

While specific DFT studies detailing the electronic structure of this compound are not extensively documented in publicly available literature, the stability of its corresponding phenoxyl radical has been a subject of comparative discussion. For instance, it has been noted that phenoxyl radicals derived from biphenols and other triphenols with phenyl substituents at ortho and para positions exhibit greater stability compared to the 2,4,6-triphenylphenoxyl (B1143714) radical. jst.go.jp This suggests that the specific arrangement and steric interactions of the phenyl groups in this compound play a critical role in the delocalization and stabilization of the unpaired electron in its radical form. DFT methods are instrumental in quantifying these stability differences by calculating the total electronic energy of the radical isomers and analyzing the spin density distribution.

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT for calculating the properties of molecules in their electronically excited states. researchgate.net It is widely used to predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. nih.govacs.org This method is particularly useful for understanding the photophysical properties of phenolic compounds.

For substituted phenols, TDDFT calculations have successfully reproduced experimental spectral shifts observed upon substitution. nih.gov Studies on compounds like aminophenols and fluorophenols show that substituents can lower the energy of excited states, such as the πσ* state, which is involved in the dissociation of the O-H bond upon photoexcitation. researchgate.netacs.org The calculations can map the potential energy surfaces along the O-H bond coordinate, providing insight into photochemical reaction pathways like excited-state hydrogen transfer. researchgate.netresearchgate.net

| Compound | Substituent Position | Excited State | Calculated Excitation Energy (eV) |

|---|---|---|---|

| Phenol (B47542) | - | ππ | 4.72 |

| Phenol | - | πσ | 5.14 |

| o-Aminophenol | ortho | ππ | 4.34 |

| o-Aminophenol | ortho | πσ | 4.65 |

| m-Aminophenol | meta | ππ | 4.28 |

| m-Aminophenol | meta | πσ | 4.44 |

| p-Aminophenol | para | ππ | 4.72 |

| p-Aminophenol | para | πσ | 5.14 |

Data are illustrative, based on findings for aminophenols, to demonstrate the application of TDDFT. researchgate.net

Upon homolytic cleavage of its hydroxyl group, this compound forms the 2,4,6-triphenylphenoxyl radical. Computational methods are essential for characterizing this open-shell species. DFT calculations can map the spin density, revealing how the unpaired electron is distributed across the molecule. In phenoxyl radicals, the spin density is typically delocalized from the oxygen atom onto the aromatic ring system, particularly at the ortho and para positions. The extensive conjugation provided by the three phenyl rings in the 2,4,6-triphenylphenoxyl radical is expected to lead to significant delocalization, which contributes to its stability.

Experimental studies have confirmed the formation of the 2,4,6-triphenylphenoxyl radical and its corresponding radical cation. researchgate.netvdoc.pub For instance, in a strongly acidic aqueous ethanol (B145695) solution, the radical and its cation were observed in roughly equal concentrations. researchgate.net The pKa of the this compound radical cation was determined to be -5, indicating that the phenoxyl radical itself is a very weak base. vdoc.pub Computational models can complement these findings by calculating properties such as ionization potentials and electron affinities and by visualizing the molecular orbitals involved in radical reactions.

Thermochemical and Energetic Analyses

Thermochemical and energetic analyses provide quantitative data on the stability of chemical bonds and the feasibility of reaction pathways. For an antioxidant like this compound, these calculations are key to understanding its function.

The O-H Bond Dissociation Enthalpy (BDE) is a critical measure of the antioxidant activity of a phenolic compound. It represents the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom. A lower BDE indicates a greater ease of hydrogen atom donation to neutralize free radicals.

DFT calculations, particularly using the B3LYP functional, have become a standard and reliable method for predicting O-H BDEs in phenols. The typical computational protocol involves optimizing the geometries of the parent phenol and its corresponding phenoxyl radical, calculating their electronic energies and zero-point vibrational energies, and then determining the enthalpy difference. For a wide range of substituted phenols, these calculated values have shown good agreement with experimental data, often within 2-3 kcal/mol. While a specific, computationally derived BDE value for this compound is not prominently reported, the methodology is well-established for its calculation.

Computational studies are crucial for elucidating the mechanisms and energetics of reactions involving this compound, particularly those leading to radical formation and quenching. A key documented reaction is the interaction of this compound with photochemically generated singlet oxygen (¹O₂). researchgate.netscispace.com In this process, this compound acts as a quencher for singlet oxygen. researchgate.netscispace.com

Kinetic analysis of this reaction shows that the 2,4,6-triphenylphenoxyl radical is formed as an intermediate. researchgate.net The proposed mechanism involves a charge-transfer complex between the phenol and singlet oxygen. researchgate.netresearchgate.net This charge-transfer mechanism is a form of chemical quenching, where the interaction leads to the formation of radical intermediates rather than just the physical de-excitation of singlet oxygen. researchgate.netresearchgate.net DFT calculations can be employed to model the reaction pathway, locate the transition state for the charge-transfer and subsequent hydrogen atom transfer, and calculate the activation barriers and reaction enthalpies, thereby providing a detailed energetic profile of the radical formation and quenching process.

Molecular Dynamics and Reaction Path Studies

Molecular dynamics (MD) simulations and the study of reaction paths are computational techniques used to model the movement of atoms and molecules over time and to map the energetic landscape of chemical reactions. These methods can reveal the transient species and transition states that govern photochemical and chemical transformations.

While specific molecular dynamics simulations detailing the photoinduced processes of this compound are not extensively documented in publicly available literature, the general methodologies for such studies are well-established for phenolic compounds. rsc.orgnih.gov These simulations typically employ quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), to describe the behavior of the molecule in its electronically excited states. rsc.org

A key photoinduced process involving this compound that has been experimentally identified is its interaction with singlet oxygen (¹O₂). acs.org The reaction with photochemically generated singlet oxygen leads to the formation of the 2,4,6-triphenylphenoxy radical as an intermediate. acs.org However, no net reaction is observed, indicating that this compound acts as a quencher for singlet oxygen. acs.org

A computational simulation of this process would typically involve the following steps:

Excited State Calculations: Determining the electronic structure and potential energy surfaces of the excited states of this compound and the this compound-singlet oxygen complex using methods like TD-DFT.

Non-adiabatic Dynamics: Simulating the trajectory of the atoms after photoexcitation to understand how the system evolves from the initial excited state. This is crucial for processes involving transitions between different electronic states, which are common in photochemistry. rsc.org

Solvent Effects: Incorporating the influence of the solvent environment on the photoinduced dynamics, as solvent molecules can significantly affect the stability of excited states and intermediates.

For a molecule like this compound, simulations would focus on the initial electronic excitation, the possibility of intersystem crossing, and the pathway leading to the formation of the phenoxy radical upon interaction with singlet oxygen. The bulky phenyl substituents would be expected to influence the geometry and lifetime of the excited states.

Computational modeling of reaction mechanisms for this compound would primarily utilize quantum chemical calculations to map out the potential energy surface for a given reaction. This involves identifying reactants, products, intermediates, and transition states.

The formation of the 2,4,6-triphenylphenoxy radical through interaction with singlet oxygen is a prime candidate for such a study. acs.org A proposed charge-transfer mechanism for the quenching of singlet oxygen by phenols provides a framework for this investigation. acs.org In this mechanism, an electron is transferred from the phenol to singlet oxygen, forming a radical ion pair.

A computational study of this reaction mechanism would likely involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of this compound, singlet oxygen, the 2,4,6-triphenylphenoxy radical, and other potential products or intermediates.

Transition State Searching: Locating the transition state structure for the hydrogen abstraction or electron transfer from the phenolic hydroxyl group to singlet oxygen. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Thermodynamic Calculations: Determining the reaction's thermodynamic parameters, such as the change in Gibbs free energy (ΔG), to predict the spontaneity of the reaction. For sterically hindered phenols, molecular mechanics calculations can also be employed to assess the steric strain in reactants and potential products, which influences their stability and reactivity. rsc.org

The table below illustrates the types of data that would be generated from a computational study on the reaction of this compound with a generic radical (R•), based on methodologies applied to other substituted phenols. nih.gov

| Parameter | Description | Hypothetical Value (Illustrative) |

| ΔHreaction | Enthalpy of reaction for phenoxy radical formation. | -15 kcal/mol |

| Ea | Activation energy for hydrogen abstraction. | 5 kcal/mol |

| O-H BDE | Bond dissociation enthalpy of the phenolic O-H bond. | 85 kcal/mol |

| IP | Ionization potential of the phenol. | 7.5 eV |

These computational approaches provide a detailed picture of the reaction dynamics and energetics, complementing experimental findings and helping to elucidate the underlying mechanisms of the chemical behavior of this compound.

Vi. Advanced Research Applications

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The 2,4,6-triphenylphenol molecule possesses key features that make it an attractive candidate for designing self-assembling systems. The hydroxyl group can participate in hydrogen bonding, a directional and specific interaction crucial for programming molecular self-assembly.

The three bulky phenyl groups attached to the phenol (B47542) ring play a significant role in dictating the packing and arrangement of molecules. These groups can engage in π-π stacking and van der Waals interactions, which, in concert with hydrogen bonding, can lead to the formation of well-defined, higher-order structures. Researchers explore how the interplay of these forces can guide the spontaneous organization of this compound derivatives into complex supramolecular assemblies such as wires, sheets, or three-dimensional networks. researchgate.net The size and orientation of the phenyl groups create specific steric constraints that can be exploited to control the dimensionality and morphology of the resulting nanostructures. Molecular modeling techniques are often employed to predict and understand the mechanisms governing the formation of these self-assembled structures. nih.gov

Coordination Chemistry and Ligand Design

In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The deprotonated form of this compound, the 2,4,6-triphenylphenoxide anion, serves as a highly effective bulky monodentate ligand. Its utility in ligand design stems from the significant steric hindrance provided by the three phenyl groups surrounding the phenoxide oxygen donor atom.

This steric bulk is a critical design element in modern coordination chemistry, as it allows for the stabilization of unusual coordination numbers and geometries at the metal center. uab.cat By preventing the close approach of other ligands or solvent molecules, the 2,4,6-triphenylphenoxide ligand can create a unique coordination pocket around the metal ion, influencing its reactivity and catalytic activity. researchgate.net The electronic properties of the ligand can also be tuned by modifying the phenyl rings, although the primary influence is often its steric profile. rsc.org

Metal complexes incorporating the 2,4,6-triphenylphenoxide ligand are typically synthesized via salt metathesis reactions. This involves reacting a suitable metal halide precursor with the alkali metal salt of this compound (e.g., sodium or potassium 2,4,6-triphenylphenoxide). The choice of solvent and reaction conditions is crucial for isolating the desired product in high yield and purity.

The resulting metal-phenoxide complexes are characterized using a suite of analytical techniques to confirm their composition and elucidate their structure.

NMR Spectroscopy: For diamagnetic complexes, Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides insights into the ligand environment in solution.

FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy is used to identify the characteristic M-O stretching vibration, confirming the coordination of the phenoxide ligand to the metal center.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex.

The synthesis of thorium(IV) aryloxide complexes with sterically similar bulky ligands, such as 2,4,6-tri-tert-butylphenoxide, has been successfully reported, demonstrating the feasibility of creating stable complexes with highly hindered phenoxides. nih.gov

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex with 2,4,6-Triphenylphenoxide Ligand

| Technique | Expected Observation | Interpretation |

| FT-IR | Shift in C-O stretching frequency compared to free phenol. Appearance of a new band in the low-frequency region (e.g., 400-600 cm⁻¹). | Confirmation of phenoxide coordination. Assignment to M-O stretching vibration. |

| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.0-8.0 ppm). | Indicates the presence of the phenyl groups on the ligand. |

| ¹³C NMR | Multiple signals in the aromatic region, including quaternary carbons. | Corresponds to the different carbon environments in the triphenylphenoxide ligand. |

| Elemental Analysis | Experimental percentages of C, H, and M match calculated values. | Confirms the molecular formula of the complex. |

The properties of the central metal ion in a coordination complex are profoundly influenced by the steric and electronic characteristics of its surrounding ligands. nih.govescholarship.org The 2,4,6-triphenylphenoxide ligand exerts a significant impact due to its pronounced steric bulk.

Steric Effects: The three phenyl groups create a sterically congested environment around the metal center. This has several consequences:

Low Coordination Numbers: The ligand's bulk can prevent the coordination of a large number of additional ligands, favoring the formation of complexes with lower coordination numbers.

Kinetic Stabilization: The steric shield provided by the phenyl groups can protect the metal center from unwanted reactions, thereby increasing the kinetic stability of the complex. This is particularly useful for stabilizing reactive, low-valent metal centers. nih.gov

Control of Geometry: The ligand can enforce unusual or distorted coordination geometries that would not be accessible with smaller ligands.

Materials Science and Polymer Chemistry

The incorporation of specific functional molecules into polymers is a powerful strategy for creating advanced materials with tailored properties. This compound is a candidate for integration into polymeric architectures due to its inherent redox activity and its potential to influence polymer morphology through its bulky structure.

Redox-active polymers are macromolecules that can undergo reversible oxidation and reduction processes, making them suitable for applications in energy storage (batteries), electrochromic devices, and sensors. tamu.eduillinois.edu The phenol group of this compound can be reversibly oxidized to a phenoxyl radical, providing a redox-active center.

There are several potential strategies for integrating this unit into a polymer:

Electropolymerization: Phenolic compounds can often be polymerized electrochemically. Applying an oxidative potential to a solution of this compound could lead to the formation of a redox-active polymer film on an electrode surface. The phenyl substituents would likely influence the coupling mechanism and the properties of the resulting polymer.

Copolymerization: A derivative of this compound containing a polymerizable group (like a vinyl or acrylate (B77674) moiety) could be synthesized and then copolymerized with other monomers. This approach allows for precise control over the concentration of redox-active sites within the polymer chain.

The resulting polymers would be n-type materials, with the phenol/phenoxide couple providing the charge storage capacity. The bulky triphenylphenyl side chains would prevent close packing of the polymer chains, potentially enhancing ion transport within the material when used as a battery electrode. d-nb.info

Table 2: Potential Characteristics of a this compound-Based Redox Polymer

| Property | Influencing Factor | Potential Application |

| Redox Potential | Electronic nature of the phenol/phenoxyl couple. | Determines the operating voltage in an organic battery. |

| Charge Capacity | Concentration of triphenylphenol units in the polymer. | Dictates the energy storage capability. |

| Ion Conductivity | Amorphous morphology induced by bulky side groups. | Affects the rate capability and power output of a battery. |

| Film-Forming Ability | Polymer backbone and processing conditions. | Crucial for fabricating stable electrode materials. |

Stereospecific polymerization is a process that yields polymers with a highly ordered spatial arrangement of their monomer units (i.e., high tacticity). This control over stereochemistry is typically achieved using precisely designed transition metal catalysts. The structure of the ligands coordinated to the metal center is paramount in dictating the stereochemical outcome of the polymerization.

Metal complexes featuring bulky ligands, such as 2,4,6-triphenylphenoxide, are excellent candidates for stereospecific polymerization catalysts. nih.gov The sterically demanding ligand environment can create a chiral pocket around the active metal center. This pocket can force the incoming monomer to adopt a specific orientation before it is inserted into the growing polymer chain, thereby controlling the stereochemistry of the final polymer. For example, catalysts based on bulky phosphine (B1218219) ligands have been shown to be effective in various polymerization reactions. researchgate.net While direct application of this compound in this context is an area for further research, the principles of ligand-controlled stereoselectivity strongly suggest its potential. The synthesis of a metal complex (e.g., with titanium or zirconium) bearing one or more 2,4,6-triphenylphenoxide ligands could yield a catalyst capable of producing highly stereoregular polymers like isotactic or syndiotactic polypropylene.

Photochemistry and Photophysics Research

Investigations into Singlet Oxygen Chemistry and Quenching

For instance, the reaction of phenol with singlet oxygen, sensitized by rose bengal, has been shown to proceed via competitive [4+2] cycloaddition and ene-type reactions, leading to the formation of endoperoxides and hydroperoxy-dienones, respectively. rsc.org These intermediates can then undergo further transformations. rsc.org In the case of resveratrol, another phenolic compound, its interaction with singlet oxygen can lead to the formation of various oxidation products, including benzofuran (B130515) derivatives. nih.gov The efficiency of a molecule as a singlet oxygen quencher is influenced by several factors, including its structure and the solvent environment. nih.govumn.edu Although specific rate constants for this compound were not found, the general mechanisms observed for other phenols suggest that it would also be capable of quenching singlet oxygen.

Photoinduced Transformations and Radical Intermediates

The photochemistry of aromatic compounds like this compound often involves photoinduced transformations and the formation of radical intermediates. Upon absorption of light, these molecules can be promoted to an excited state, initiating a variety of chemical reactions. A common pathway for phenols is the formation of a phenoxyl radical. For example, the 2,4,6-tri-tert-butylphenoxyl radical, a stable radical, can be generated from its corresponding phenol. researchgate.net While not directly about this compound, this demonstrates the tendency of sterically hindered phenols to form persistent radicals.

In the context of photoinduced electron transfer, pyrylium (B1242799) salts such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) have been studied, where the observation of a radical signal points to an electron transfer mechanism. rsc.org This suggests that under appropriate conditions, this compound could also participate in photoinduced electron transfer processes, potentially leading to the formation of a triphenylphenoxyl radical. The stability and reactivity of such radical intermediates are crucial in determining the final products of the photochemical reaction. For instance, the phenoxyl radicals derived from 2,4,6-trimethylphenol (B147578) have been identified as key reactive species in its triplet-state photochemistry. researchgate.net These radicals can be long-lived and play a significant role in the transformation of other molecules present in the system. researchgate.net The study of such radical intermediates is essential for understanding the mechanisms of photodegradation and other light-induced processes involving phenolic compounds.

Vii. Analytical Methodologies in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the isolation and purification of 2,4,6-Triphenylphenol from reaction mixtures and for the assessment of its purity. The choice of method depends on the scale of the separation and the required level of purity.

Silica (B1680970) flash column chromatography is a widely used preparative technique for the rapid purification of synthetic compounds like this compound. rochester.edu This method utilizes a stationary phase of silica gel and a mobile phase, or eluent, which is passed through the column under pressure. The separation is based on the differential adsorption of the components of the mixture to the silica gel.

The process typically involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a pre-packed silica gel column. nih.gov A solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. orgsyn.org The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. rochester.edu Fractions are collected and analyzed, commonly by Thin-Layer Chromatography (TLC), to identify those containing the pure product. orgsyn.org

For compounds like this compound, which possess moderate polarity due to the hydroxyl group but are also large and hydrophobic due to the phenyl rings, a gradient elution is often effective. The purification would typically start with a low polarity eluent to wash off non-polar impurities, followed by a gradual increase in the eluent's polarity to release the desired phenol (B47542) from the silica gel.

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent material. | Silica Gel (e.g., 230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents. | Gradient of Hexanes:Ethyl Acetate or Dichloromethane:Hexane orgsyn.orgrsc.org |

| Loading Technique | Method of applying the sample to the column. | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent) rochester.edunih.gov |

| Fraction Monitoring | Technique to analyze collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization orgsyn.org |

High-Performance Liquid Chromatography (HPLC) is an analytical technique used for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, Reversed-Phase HPLC (RP-HPLC) is a common approach. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comchromatographyonline.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the non-polar stationary phase and thus will be retained longer on the column. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to effectively separate compounds with a wide range of polarities. qub.ac.uk Detection is commonly achieved using a UV-Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. nkust.edu.tw The retention time and the UV spectrum of the peak corresponding to this compound can be compared to a reference standard for identification and purity assessment.

| Parameter | Description | Typical Values/Conditions |

| Mode | The type of chromatography used. | Reversed-Phase (RP-HPLC) researchgate.net |

| Stationary Phase | The material inside the analytical column. | C18, Phenyl-Hexyl qub.ac.uknkust.edu.tw |

| Mobile Phase | The solvent mixture that carries the sample. | Water/Acetonitrile or Water/Methanol, often with a buffer chromatographyonline.com |

| Elution | The process of passing the mobile phase through the column. | Isocratic or Gradient qub.ac.uk |

| Detector | The device used to detect the analyte as it elutes. | UV-Diode Array Detector (DAD) nkust.edu.tw |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.8 - 4.0 mL/min chromatographyonline.comnkust.edu.tw |